Cas no 17003-01-9 (Bis(4-carboxyphenyl)dimethylsilane)
Bis(4-carboxyphenyl)dimethylsilane Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,4,4'-(dimethylsilylene)bis-
- 4-[(4-carboxyphenyl)-dimethylsilyl]benzoic acid
- 4,4'-Dimethylsilandiyl-di-benzoesaeure
- 4,4'-dimethylsilanediyl-di-benzoic acid
- AC1L6YWC
- bis(4-carboxyphenyl)dimethylsilane
- Bis-(p-carboxy-phenyl)-dimethylsilan
- bis(p-carboxyphenyl)dimethylsilane
- CCG-38269
- me2Si(ph-4-cox)2
- NCI179703
- NCIStruc1_000707
- NCIStruc2_001712
- NSC179703
- SureCN3482898
- NCGC00014520
- 4,4'-(dimethylsilanediyl)dibenzoic acid
- NCI60_001508
- 4-[(4-carboxyphenyl)-dimethyl-silyl]benzoic acid
- SCHEMBL3482898
- 17003-01-9
- CS-0110935
- NCGC00097624-01
- CHEMBL1337836
- DTXSID10306767
- 4,4'-(dimethylsilanediyl)dibenzoicacid
- NSC-179703
- Benzoic acid,4,4'-dimethylsilylenebis- 4-[4-carboxyphenyl-dimethylsilyl]benzoicacid
- NCGC00014520-02
- Bis(4-carboxyphenyl)dimethylsilane
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- Inchi: 1S/C16H16O4Si/c1-21(2,13-7-3-11(4-8-13)15(17)18)14-9-5-12(6-10-14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20)
- InChI Key: FWPQAYDKDSTZHK-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C1C=CC(C(=O)O)=CC=1)C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 300.08178
- Monoisotopic Mass: 300.08178552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6
Experimental Properties
- PSA: 74.6
- LogP: 1.90560
Bis(4-carboxyphenyl)dimethylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181575-1g |
4,4'-(Dimethylsilanediyl)dibenzoic acid |
17003-01-9 | 98% | 1g |
¥2832.00 | 2023-11-21 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CML11050-250mg |
Bis(4-carboxyphenyl)dimethylsilane |
17003-01-9 | 95% | 250mg |
¥1500 | 2023-11-08 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CML11050-500mg |
Bis(4-carboxyphenyl)dimethylsilane |
17003-01-9 | 95% | 500mg |
¥2500 | 2023-11-08 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CML11050-1g |
Bis(4-carboxyphenyl)dimethylsilane |
17003-01-9 | 95% | 1g |
¥4000 | 2023-11-08 |
Bis(4-carboxyphenyl)dimethylsilane Related Literature
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Mohamed A. Alnaqbi,Ahmed Alzamly,Salwa Hussein Ahmed,Maram Bakiro,James Kegere,Ha L. Nguyen J. Mater. Chem. A 2021 9 3828
Additional information on Bis(4-carboxyphenyl)dimethylsilane
Comprehensive Guide to Bis(4-carboxyphenyl)dimethylsilane (CAS No. 17003-01-9): Properties, Applications, and Innovations
Bis(4-carboxyphenyl)dimethylsilane (CAS No. 17003-01-9) is a specialized organosilicon compound with a unique molecular structure, combining aromatic carboxyl groups with a dimethylsilane backbone. This compound has garnered significant attention in advanced material science due to its versatile reactivity and thermal stability. Researchers and industries are increasingly exploring its potential in high-performance polymers, coating additives, and pharmaceutical intermediates, aligning with the growing demand for sustainable and multifunctional chemicals.
The carboxyphenyl groups in Bis(4-carboxyphenyl)dimethylsilane enable it to act as a crosslinking agent or monomer in polymer synthesis. Its ability to form stable covalent bonds with other functional groups makes it valuable for creating heat-resistant resins and adhesives. Recent studies highlight its role in metal-organic frameworks (MOFs), a trending topic in materials science, where its rigid structure contributes to porous materials for gas storage or catalysis.
From an industrial perspective, CAS No. 17003-01-9 is often discussed alongside green chemistry initiatives. Its potential for low-toxicity applications aligns with global trends toward eco-friendly manufacturing. For instance, it has been investigated as a substitute for traditional plasticizers in biodegradable packaging, addressing consumer concerns about environmental impact. Searches for "sustainable silane derivatives" or "carboxyl-functionalized organosilicons" frequently reference this compound.
In the pharmaceutical sector, Bis(4-carboxyphenyl)dimethylsilane serves as a building block for drug delivery systems. Its hydrophobic silane core and hydrophilic carboxyl groups allow for tailored solubility profiles, a feature explored in nanocarrier technologies. This dual functionality responds to frequent queries about "pH-responsive drug release materials" or "silicon-based biocompatible compounds."
Analytical characterization of CAS No. 17003-01-9 reveals exceptional purity requirements (>98%) for high-end applications, driving interest in chromatographic separation techniques. The compound's UV absorption properties also make it relevant to discussions on "aromatic silane spectroscopy", a niche but growing search term among analytical chemists.
Emerging research explores its utility in electronic materials, particularly as a dielectric layer precursor in flexible electronics—a hot topic linked to wearable technology. The dimethylsilane moiety provides mechanical flexibility while the carboxyl groups enable surface functionalization, addressing search trends like "organic dielectric materials 2024".
Regulatory compliance for Bis(4-carboxyphenyl)dimethylsilane falls under standard chemical safety protocols, with no restrictive classifications. This distinguishes it from regulated silanes, making it a preferable choice for formulations requiring REACH compliance—a frequent concern among European manufacturers.
Storage recommendations emphasize protection from moisture due to the hydrolytic sensitivity of the silane bond, a technical detail often queried as "stability of carboxylphenyl silanes." Proper handling ensures longevity, critical for applications like long-term adhesive performance.
Innovations in scalable synthesis methods for CAS No. 17003-01-9 are reducing production costs, coinciding with industry searches for "cost-effective organosilicon monomers." Recent patents describe improved catalytic routes using transition metal complexes, reflecting advancements in heterogeneous catalysis.
As a reference material, Bis(4-carboxyphenyl)dimethylsilane is frequently compared to analogous compounds like diphenylsilanediol in academic literature. Such comparisons address common user questions about "structure-property relationships in aromatic silanes", enhancing the compound's educational relevance.